molecular formula C14H8ClFN2O B5330334 2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide

2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide

Cat. No. B5330334
M. Wt: 274.68 g/mol
InChI Key: AYRRAZLQCAMYII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a critical enzyme in the B-cell receptor signaling pathway and plays a crucial role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders.

Mechanism of Action

2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide specifically targets BTK, which is a key enzyme in the B-cell receptor signaling pathway. BTK plays a critical role in B-cell development and activation by transmitting signals from the B-cell receptor to downstream signaling pathways. Inhibition of BTK by 2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide leads to the suppression of B-cell activation and proliferation, resulting in the induction of apoptosis in B-cells.
Biochemical and Physiological Effects
2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide has been shown to exhibit potent inhibitory activity against BTK in vitro and in vivo. In preclinical studies, 2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide has been shown to induce apoptosis in B-cells and inhibit B-cell proliferation. 2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in vitro and in vivo. In addition, 2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide is its specificity for BTK, which reduces the risk of off-target effects. 2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide has also shown potent anti-tumor activity in preclinical models of B-cell malignancies. However, one of the limitations of 2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide is its potential for drug resistance, which may limit its long-term efficacy. In addition, further studies are needed to evaluate the safety and efficacy of 2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide in clinical trials.

Future Directions

There are several potential future directions for the development of 2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide. One direction is to investigate the use of 2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide in combination with other therapeutic agents, such as chemotherapy or immunotherapy, to improve its efficacy. Another direction is to explore the use of 2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide in other B-cell malignancies, such as multiple myeloma or Waldenström macroglobulinemia. Finally, further studies are needed to evaluate the safety and efficacy of 2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide in clinical trials and to identify biomarkers that can predict response to treatment.

Synthesis Methods

The synthesis of 2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide involves a multistep process that starts with the reaction of 2-chloro-4-fluoroaniline with 2-cyanophenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reacted with 2-chloroacetamide to form the final product. The synthesis of 2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide has shown potent anti-tumor activity and can induce apoptosis in B-cells. 2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide has also been investigated as a potential treatment for autoimmune diseases, such as rheumatoid arthritis and lupus, and inflammatory disorders, such as asthma and chronic obstructive pulmonary disease (COPD).

properties

IUPAC Name

2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClFN2O/c15-12-7-10(16)5-6-11(12)14(19)18-13-4-2-1-3-9(13)8-17/h1-7H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYRRAZLQCAMYII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.